

An In-depth Technical Guide to Identifying Novel c-Myc Protein Interactions

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Compound of Interest

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Introduction

The c-Myc oncoprotein is a pleiotropic transcription factor that is deregulated in over 50% of human cancers, making it a prime target for therapeutic intervention.^[1] As a master regulator of gene expression, c-Myc orchestrates a wide array of cellular processes including proliferation, growth, and metabolism. Its function is intricately modulated by a dynamic network of protein-protein interactions. Identifying novel c-Myc interactors is paramount to unraveling its complex biology and discovering new avenues for targeted drug development. This guide provides a comprehensive overview of cutting-edge techniques to discover and validate novel c-Myc protein interactions, complete with detailed experimental protocols and data interpretation strategies.

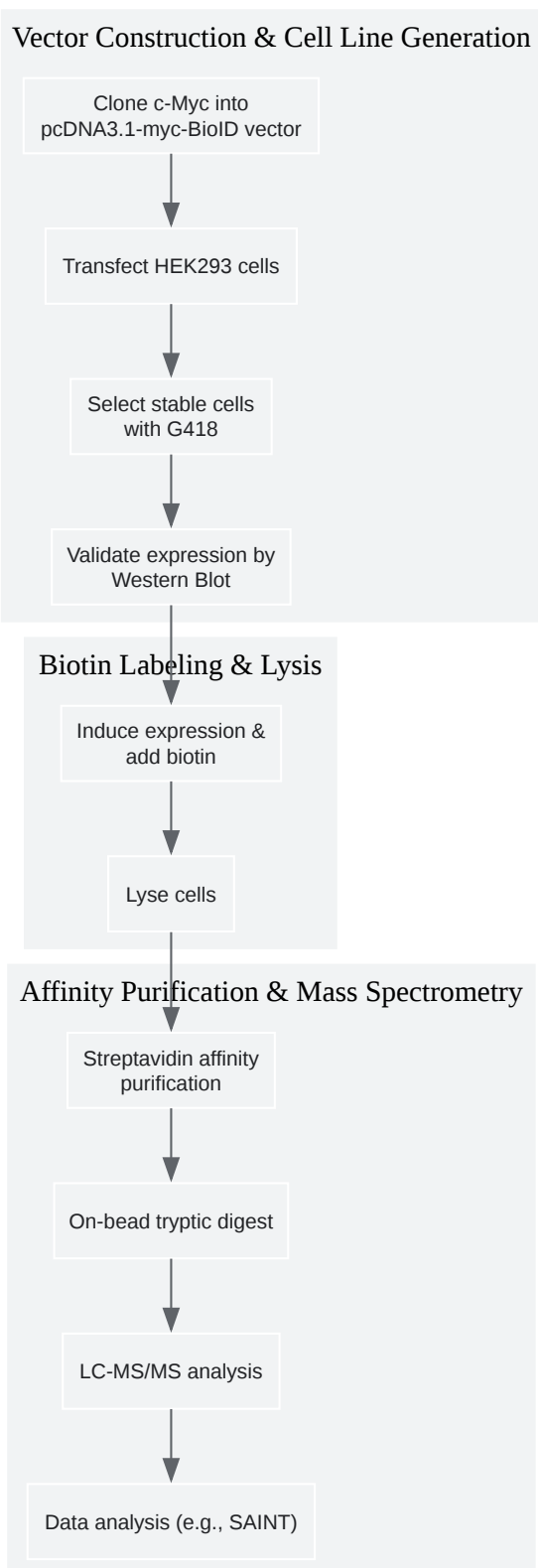
Experimental Strategies for Discovering c-Myc Interactors

A variety of powerful techniques can be employed to elucidate the c-Myc interactome. These methods can be broadly categorized into proximity-based labeling, co-immunoprecipitation-based approaches, and RNA-centric methods.

Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying physiologically relevant protein interactions, including transient and weak associations, within a cellular context.^[2] The method utilizes a promiscuous biotin ligase (BirA) *fused to the protein of interest (c-Myc)*. *When expressed in cells and supplemented with biotin, the BirA-c-Myc fusion protein biotinylates proximal proteins, which can then be captured and identified by mass spectrometry.*

The general workflow for a c-Myc BioID experiment involves the generation of a stable cell line expressing the BirA*-c-Myc fusion protein, biotin labeling, cell lysis, streptavidin affinity purification of biotinylated proteins, and subsequent identification by mass spectrometry.



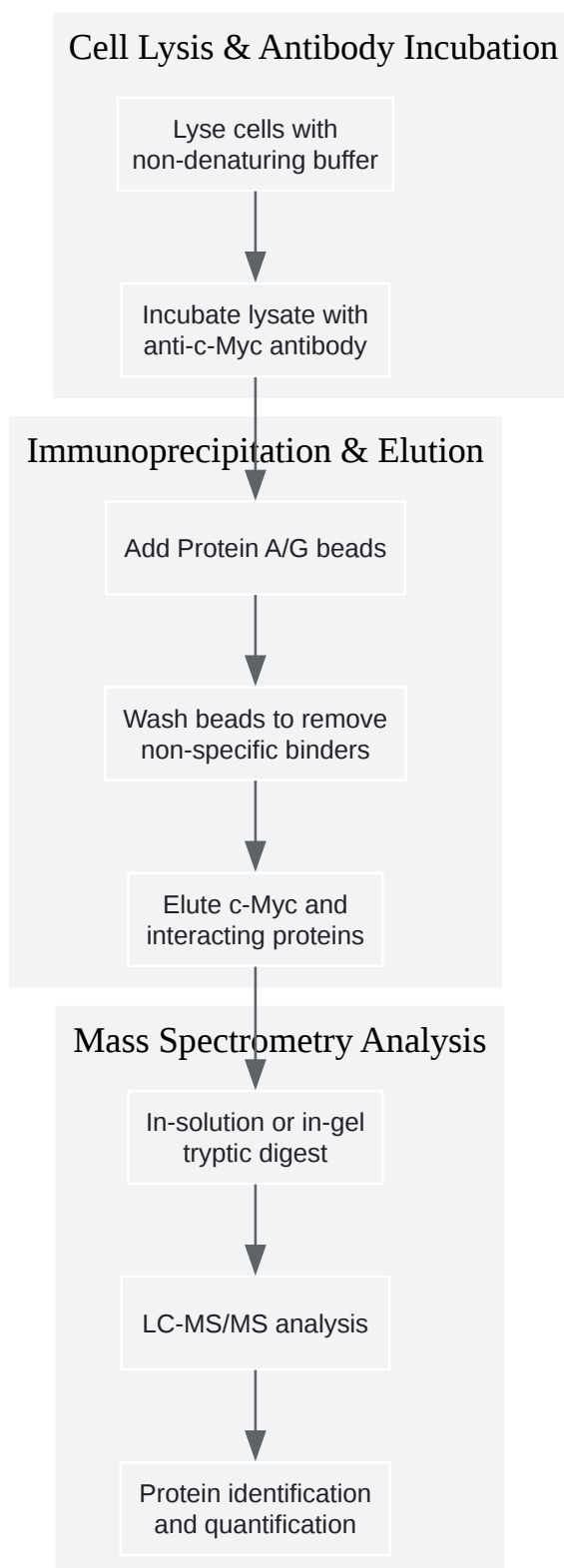
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BiID Experimental Workflow

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Co-immunoprecipitation (Co-IP) is a classical and widely used technique to isolate a protein of interest and its interacting partners from a cell lysate.^[3] When coupled with mass spectrometry, Co-IP-MS can identify the components of protein complexes.

The workflow for a c-Myc Co-IP-MS experiment involves cell lysis under non-denaturing conditions, incubation of the lysate with an antibody specific to c-Myc, capture of the antibody-protein complexes with protein A/G beads, elution of the bound proteins, and identification by mass spectrometry.



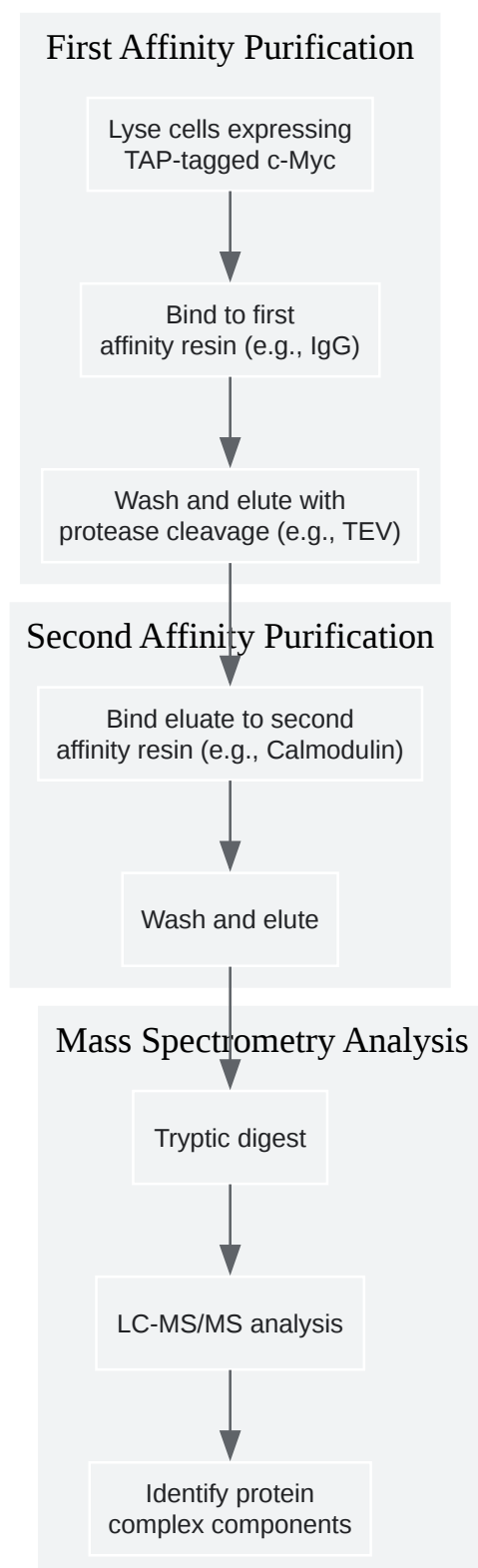
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Co-IP-MS Experimental Workflow

Tandem Affinity Purification (TAP)-MS

Tandem Affinity Purification (TAP) is a two-step affinity purification method that significantly reduces the background of non-specifically bound proteins, leading to the isolation of highly purified protein complexes.^[4]

In a c-Myc TAP-MS experiment, c-Myc is fused to a TAP tag, which typically consists of two different affinity tags separated by a protease cleavage site. The fusion protein and its interacting partners are sequentially purified using the two affinity tags, and the final eluate is analyzed by mass spectrometry.



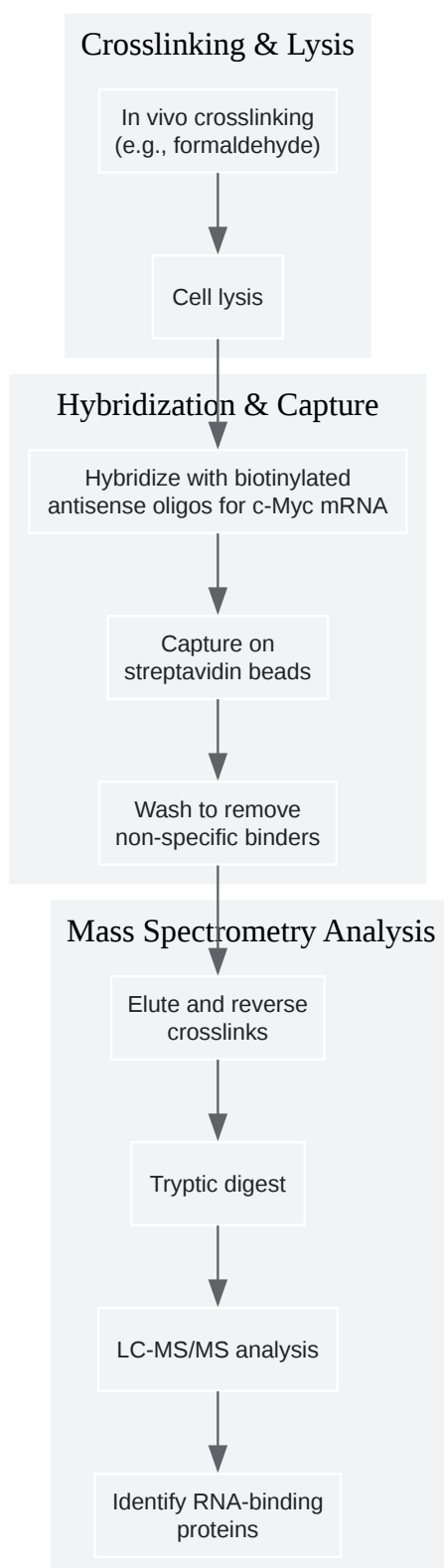
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TAP-MS Experimental Workflow

Hybridization Purification of RNA-Protein Complexes (HyPR-MS)

HyPR-MS is a technique designed to identify proteins that interact with a specific RNA molecule *in vivo*.^{[1][5]} This method is particularly useful for studying the interactions of c-Myc with RNA-binding proteins that may regulate its expression or function.

The HyPR-MS workflow involves *in vivo* crosslinking of RNA-protein complexes, cell lysis, hybridization of the target RNA (c-Myc mRNA) with biotinylated antisense oligonucleotides, capture of the complexes on streptavidin beads, and identification of the associated proteins by mass spectrometry.



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HyPR-MS Experimental Workflow

Validation of Novel c-Myc Interactions

Once putative interactors have been identified, it is crucial to validate these interactions using orthogonal methods.

Proximity Ligation Assay (PLA)

The proximity ligation assay (PLA) is an in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells.[6] PLA provides spatial information about the interaction and can detect weak or transient interactions.

Biolayer Interferometry (BLI)

Biolayer interferometry (BLI) is a label-free, real-time optical biosensing technique used to measure biomolecular interactions.[7][8] BLI can be used to determine the binding kinetics (association and dissociation rates) and affinity of a purified c-Myc protein with a potential interacting partner.

Quantitative Data from c-Myc Interactome Studies

Several large-scale proteomic studies have been conducted to identify novel c-Myc interacting proteins. The following tables summarize some of the high-confidence interactors identified in these studies.

Table 1: Novel c-Myc Interactors Identified by BioID

Protein	Description	Fold Change (c-Myc/Control)	p-value	Reference
CHD8	Chromodomain Helicase DNA Binding Protein 8	>2	<0.01	[2]
WDR5	WD Repeat Domain 5	>2	<0.01	[2]
TRRAP	Transformation/T ranscription Domain- Associated Protein	>2	<0.01	[2]
KAT5	K(lysine) Acetyltransferase 5	>2	<0.01	[2]
BRD4	Bromodomain Containing 4	>2	<0.01	[2]

Table 2: Novel c-Myc Interactors Identified by TAP-MS

Protein	Description	Spectral Counts (c-Myc)	Spectral Counts (Control)	Reference
RUVBL1	RuvB Like AAA ATPase 1	High	Low	[9]
RUVBL2	RuvB Like AAA ATPase 2	High	Low	[9]
INO80	INO80 Complex Subunit	High	Low	[9]
TIP48	TBP-interacting protein 48	High	Low	[9]
TIP49	TBP-interacting protein 49	High	Low	[9]

Table 3: Novel c-Myc mRNA Interactors Identified by HyPR-MS

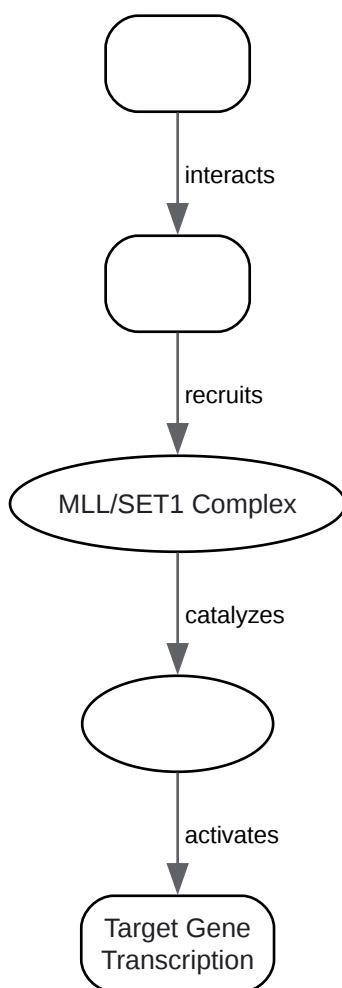
Protein	Description	Fold Enrichment	p-value	Reference
HNRNPU	Heterogeneous Nuclear Ribonucleoprotein U	>2	<0.05	[10]
IGF2BP1	Insulin-Like Growth Factor 2 mRNA Binding Protein 1	>2	<0.05	[10]
YBX1	Y Box Binding Protein 1	>2	<0.05	[10]
EIF4A3	Eukaryotic Initiation Factor 4A3	>2	<0.05	[10]
PABPC1	Poly(A) Binding Protein Cytoplasmic 1	>2	<0.05	[10]

Signaling Pathways of Novel c-Myc Interactors

The identification of novel c-Myc interactors provides insights into new signaling pathways and cellular processes regulated by c-Myc.

c-Myc, WDR5, and Histone Methylation

The interaction between c-Myc and WDR5, a core component of the MLL/SET1 histone methyltransferase complexes, links c-Myc to the regulation of histone H3 lysine 4 (H3K4) methylation.[\[11\]](#)[\[12\]](#) This interaction is crucial for the recruitment of the MLL complex to c-Myc target genes, leading to H3K4 trimethylation and transcriptional activation.

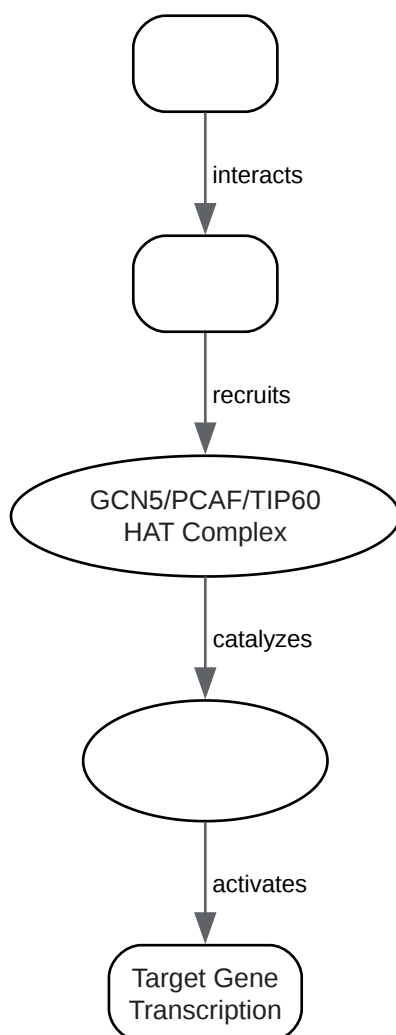


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c-Myc-WDR5 Signaling Pathway

c-Myc, TRRAP, and Histone Acetylation

c-Myc interacts with TRRAP, a scaffold protein that is a component of several histone acetyltransferase (HAT) complexes, including the GCN5/PCAF and TIP60 complexes.^{[1][13]} This interaction is essential for the recruitment of HATs to c-Myc target genes, leading to histone acetylation and transcriptional activation.

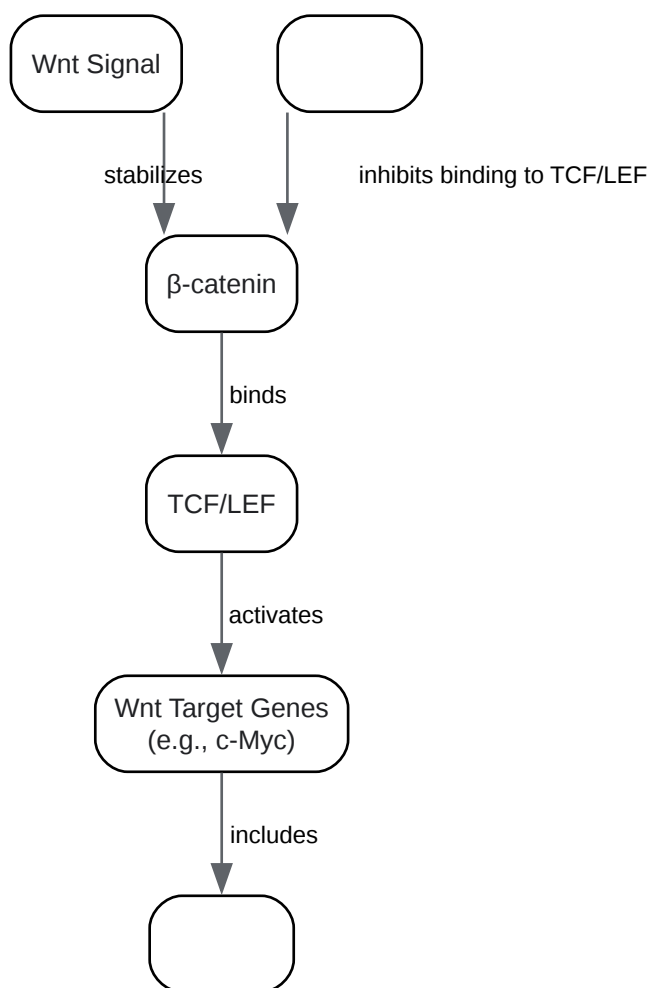


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c-Myc-TRRAP Signaling Pathway

c-Myc, CHD8, and Wnt/ β -catenin Signaling

The interaction between c-Myc and CHD8, a chromodomain helicase DNA-binding protein, has been implicated in the regulation of the Wnt/ β -catenin signaling pathway.[14][15][16] CHD8 can interact with β -catenin and repress the transcription of Wnt target genes. The interplay between c-Myc and CHD8 in this context is an active area of research.



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c-Myc, CHD8, and Wnt Signaling

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for some of the key experimental techniques discussed in this guide.

Protocol 1: c-Myc BioID

1. Vector Construction:

- Subclone the human c-Myc cDNA into a mammalian expression vector containing an N-terminal myc-tag and the BirA* enzyme (e.g., pcDNA3.1 mycBioID).

- Verify the correct in-frame fusion by Sanger sequencing.

2. Stable Cell Line Generation:

- Transfect HEK293 or other suitable cells with the c-Myc-BirA* expression vector using a standard transfection reagent.
- 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418 for pcDNA3.1).
- Culture the cells in selection media for 2-3 weeks, replacing the media every 3-4 days.
- Isolate and expand individual resistant colonies.
- Screen the clones for c-Myc-BirA* expression by Western blotting using an anti-myc antibody.

3. Biotin Labeling and Cell Lysis:

- Plate the stable cell line and a control cell line (expressing BirA* alone) to 70-80% confluency.
- Induce expression of the fusion protein if using an inducible system.
- Supplement the culture medium with 50 μ M biotin and incubate for 18-24 hours.
- Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

4. Streptavidin Affinity Purification:

- Clarify the cell lysates by centrifugation.
- Incubate the cleared lysates with streptavidin-coated magnetic beads for 2-4 hours at 4°C with rotation.
- Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Tryptic Digestion and Mass Spectrometry:

- Resuspend the beads in a digestion buffer containing trypsin.
- Incubate overnight at 37°C to digest the proteins.
- Collect the supernatant containing the peptides.
- Analyze the peptides by LC-MS/MS.

Protocol 2: c-Myc Co-Immunoprecipitation

1. Cell Lysis:

- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors on ice for 30 minutes.
- Clarify the lysate by centrifugation.

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-c-Myc antibody or an isotype control antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for another 2-4 hours.

3. Washing and Elution:

- Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
- Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

4. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Probe the membrane with antibodies against the putative interacting protein and c-Myc.

Conclusion

The study of the c-Myc interactome is a rapidly evolving field with the potential to uncover novel aspects of c-Myc biology and identify new therapeutic targets. The combination of advanced discovery techniques like BioID and TAP-MS with robust validation methods such as PLA and BLI provides a powerful platform for a comprehensive understanding of the c-Myc protein network. The detailed protocols and data provided in this guide serve as a valuable resource for researchers embarking on the exciting journey of exploring the multifaceted world of c-Myc protein interactions.

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